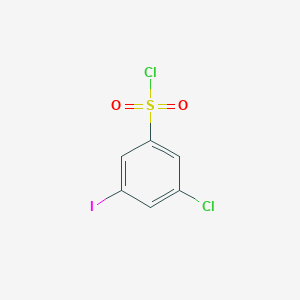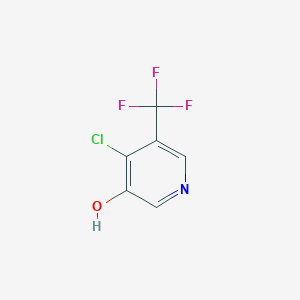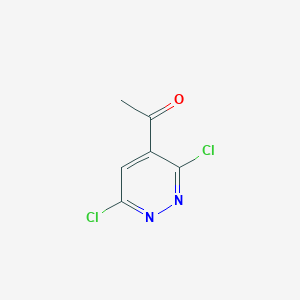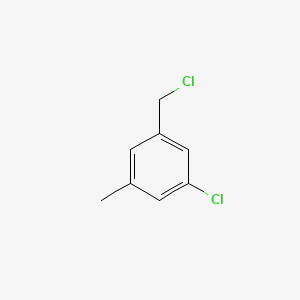
1-chloro-3-(chloromethyl)-5-methylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(chloromethyl)-5-methylbenzene, also known as 1-chloro-3-chloromethyl-5-methylbenzene, is an organic compound belonging to the class of aromatic hydrocarbons. It is a colorless liquid with a strong odor and is used in a variety of industrial and laboratory applications. It is also used as a solvent for organic compounds, as a fuel additive, and in the manufacture of dyes, plastics, and pharmaceuticals. 1-Chloro-3-(chloromethyl)-5-methylbenzene has a wide range of applications in scientific research due to its unique properties, including its ability to act as a reactant in chemical reactions, its low toxicity, and its low cost.
Applications De Recherche Scientifique
1-Chloro-3-(chloromethyl)-5-methylbenzene has a wide range of applications in scientific research. It is used as a reactant in a variety of chemical reactions, including the synthesis of a variety of organic compounds. It is also used as a solvent for organic compounds, as a fuel additive, and in the manufacture of dyes, plastics, and pharmaceuticals. Additionally, it is used as a reagent in the synthesis of a variety of organic compounds, including polymers, pharmaceuticals, and biochemicals.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(chloromethyl)-5-methylbenzene is not well understood. However, it is known that the compound is able to act as a reactant in a variety of chemical reactions. It is believed that the compound is able to form a covalent bond with a variety of organic compounds, allowing it to act as a reactant in a variety of chemical reactions.
Biochemical and Physiological Effects
1-Chloro-3-(chloromethyl)-5-methylbenzene has been shown to have a variety of biochemical and physiological effects. It is known to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Additionally, it has been shown to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the synthesis of leukotrienes. Additionally, it is known to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the synthesis of uric acid.
Avantages Et Limitations Des Expériences En Laboratoire
1-Chloro-3-(chloromethyl)-5-methylbenzene has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of using this compound is its low cost and availability. Additionally, it is a relatively non-toxic compound, making it safe to handle and use in laboratory experiments. However, it is important to note that 1-chloro-3-(chloromethyl)-5-methylbenzene is a flammable compound, and therefore should be handled with caution. Additionally, the compound is volatile, and therefore should be stored in a tightly sealed container.
Orientations Futures
The potential future directions for the use of 1-Chloro-3-(chloromethyl)-5-methylbenzene in scientific research are numerous. It could be used in the development of new pharmaceuticals, as well as in the synthesis of a variety of organic compounds. Additionally, it could be used in the synthesis of polymers, as well as in the manufacture of dyes and plastics. Furthermore, it could be used in the development of new fuel additives, as well as in the synthesis of biochemicals. Finally, it could be used in the synthesis of new catalysts and reagents, as well as in the development of new analytical techniques.
Méthodes De Synthèse
1-Chloro-3-(chloromethyl)-5-methylbenzene is synthesized through a process known as chloromethylation. This process involves the reaction of a chlorinated hydrocarbon, such as 1-chloro-3-(chloromethyl)-5-methylbenzene, with a methyl group. The reaction is catalyzed by a strong acid and produces a chloromethylated product. The process is typically carried out at temperatures of 80-100°C and pressures of up to 15 atmospheres.
Propriétés
IUPAC Name |
1-chloro-3-(chloromethyl)-5-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-6-2-7(5-9)4-8(10)3-6/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVBLDYADYZCGSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(chloromethyl)-5-methylbenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

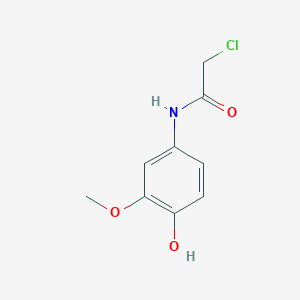
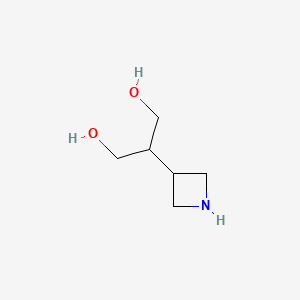
![4-[2-(hex-5-ynamido)ethyl]benzene-1-sulfonyl fluoride](/img/structure/B6617017.png)
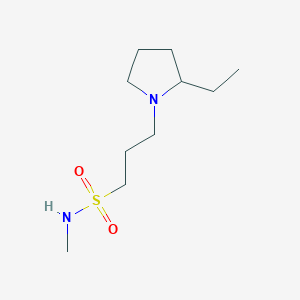
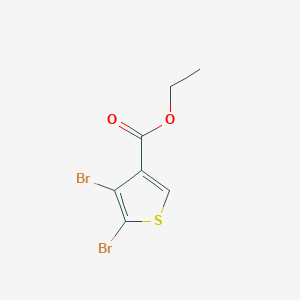

![tert-butyl N-{[3-(2-hydroxyethyl)phenyl]methyl}carbamate](/img/structure/B6617027.png)

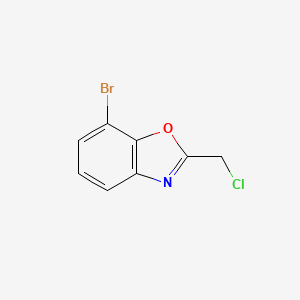
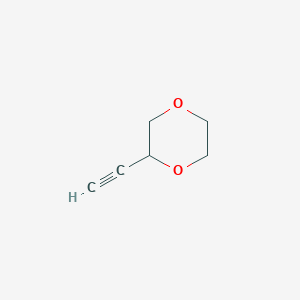
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)
